

Commercial Suppliers and Technical Guide for 3-(Bromomethyl)nonane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Bromomethyl)nonane

Cat. No.: B15311832

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **3-(Bromomethyl)nonane** (CAS No. 25234-28-0), a valuable building block in organic synthesis. This document outlines its commercial availability, key chemical properties, and general experimental protocols relevant to its application in research and development.

Core Chemical Data

Property	Value
CAS Number	25234-28-0
Molecular Formula	C ₁₀ H ₂₁ Br
Molecular Weight	221.18 g/mol
Typical Purity	≥98% ^[1]

Commercial Availability

The following table summarizes the known commercial suppliers of **3-(Bromomethyl)nonane**. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

Supplier	Catalog Number	Purity	Quantity	Price (USD)	Lead Time
Moldb	M349136	98%	500 mg	\$1076.00	1-3 weeks
98%	2.5 g	\$2086.00	1-3 weeks		
Sigma-Aldrich	ENAH30485F	-	-	-	-
	49				

Data for Sigma-Aldrich is based on a product listing; detailed purity, quantity, and pricing information was not publicly available and requires direct inquiry.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of **3-(Bromomethyl)nonane** are not readily available in published literature. However, based on the principles of organic chemistry, the following general procedures for the synthesis of primary alkyl bromides and their subsequent use in nucleophilic substitution reactions are provided as representative methodologies.

Synthesis of Primary Alkyl Bromides from Alcohols

A common method for the synthesis of primary alkyl bromides is the reaction of the corresponding primary alcohol with phosphorus tribromide (PBr_3).^{[2][3][4]} This reaction generally proceeds with high yields and avoids the carbocation rearrangements that can occur with hydrobromic acid.

Representative Protocol: Synthesis of 1-Bromodecane from 1-Decanol

This protocol is for a related long-chain primary alkyl bromide and can be adapted for the synthesis of **3-(Bromomethyl)nonane** from 3-nonylmethanol.

Materials:

- 1-Decanol
- Phosphorus tribromide (PBr_3)

- Diethyl ether (anhydrous)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Stirring apparatus

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-decanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Slowly add phosphorus tribromide (PBr_3) dropwise to the stirred solution. An excess of the alcohol is often used to ensure complete consumption of the PBr_3 .
- After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours.
- Cool the reaction mixture to room temperature and carefully quench by slowly pouring it over ice.
- Transfer the mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution to remove any remaining acid.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

- The crude 1-bromodecane can be purified by vacuum distillation.

Nucleophilic Substitution Reactions

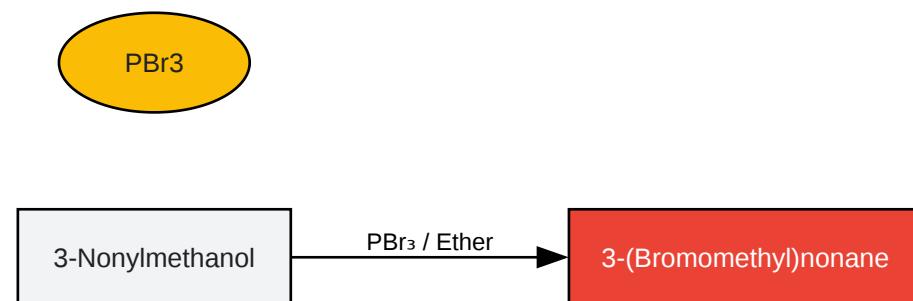
3-(Bromomethyl)nonane, as a primary alkyl bromide, is an excellent substrate for S_N2 reactions.^[5] In these reactions, a nucleophile attacks the electrophilic carbon atom bearing the bromine atom, leading to the displacement of the bromide ion.

Representative Protocol: Williamson Ether Synthesis

This protocol illustrates a typical S_N2 reaction to form an ether.

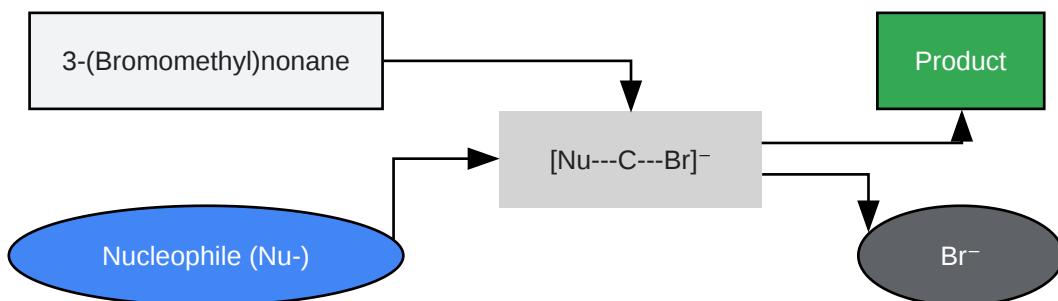
Materials:

- **3-(Bromomethyl)nonane**
- Sodium ethoxide (or another desired alkoxide)
- Anhydrous ethanol (or another suitable polar aprotic solvent)
- Round-bottom flask
- Reflux condenser
- Stirring apparatus


Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol.
- Slowly add **3-(Bromomethyl)nonane** to the stirred solution at room temperature.
- Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
- Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

- Resuspend the residue in diethyl ether and wash with water to remove any inorganic salts.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to yield the crude ether product.
- Purification can be achieved by column chromatography or distillation.


Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate a potential synthesis route and a general reaction pathway for **3-(Bromomethyl)nonane**.

[Click to download full resolution via product page](#)

A possible synthetic route to **3-(Bromomethyl)nonane**.

[Click to download full resolution via product page](#)

General S_n2 reaction pathway for **3-(Bromomethyl)nonane**.

Safety and Handling

A Safety Data Sheet (SDS) for **3-(Bromomethyl)nonane** is available from Fluorochem. Key safety information includes:

- Hazard Statements: The SDS indicates that the compound may cause skin and eye irritation.
- Precautionary Statements: Standard precautions for handling chemicals should be observed, including wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. Work in a well-ventilated area.
- Storage: Store in a cool, dry place away from incompatible materials.

Researchers should always consult the full SDS before handling this compound. General safety precautions for handling alkyl bromides include avoiding inhalation of vapors and contact with skin and eyes, as they can be irritating and may have other toxicological effects.[\[6\]](#)

Disclaimer: This document is intended for informational purposes only and does not constitute professional advice. Researchers should always conduct their own risk assessments and adhere to all applicable safety regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 25234-28-0 | 3-(Bromomethyl)nonane - Moldb [moldb.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 3-(Bromomethyl)nonane]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15311832#commercial-suppliers-of-3-bromomethyl-nonane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com